(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20349203
InChI: InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)/t12-/m0/s1
SMILES:
Molecular Formula: C15H14ClNO4S
Molecular Weight: 339.8 g/mol

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid

CAS No.:

Cat. No.: VC20349203

Molecular Formula: C15H14ClNO4S

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid -

Specification

Molecular Formula C15H14ClNO4S
Molecular Weight 339.8 g/mol
IUPAC Name (2S)-1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)/t12-/m0/s1
Standard InChI Key KEQKJKJZWCBCFD-LBPRGKRZSA-N
Isomeric SMILES C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O
Canonical SMILES C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a pyrrolidine ring—a five-membered secondary amine—with a sulfonyl group bridging the 8-chloronaphthalene moiety and the carboxylic acid functionality. The (S)-configuration ensures stereochemical specificity, critical for interactions with biological targets. The molecular formula is C₁₅H₁₄ClNO₄S, with a molecular weight of 355.8 g/mol. Key functional groups include:

  • Sulfonamide (-SO₂NH-): Imparts rigidity and hydrogen-bonding capacity, often linked to enzyme inhibition .

  • Chloronaphthyl group: Enhances lipophilicity, potentially improving membrane permeability .

  • Carboxylic acid (-COOH): Facilitates salt formation and solubility in physiological environments .

Spectroscopic Characterization

While direct data for this compound is limited, analogous sulfonamides are characterized via:

  • ¹H NMR: Peaks at δ 1.8–2.5 ppm (pyrrolidine protons), δ 7.5–8.3 ppm (aromatic protons from naphthalene), and δ 10–12 ppm (carboxylic acid proton) .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~750 cm⁻¹ (C-Cl) .

  • Mass Spectrometry: Molecular ion peak at m/z 355.8, with fragmentation patterns reflecting loss of CO₂ (-44 Da) and SO₂ (-64 Da) .

Synthesis and Optimization

Synthetic Routes

The synthesis follows a modular approach, leveraging L-proline as the chiral precursor:

  • Sulfonylation of L-Proline:
    L-Proline reacts with 8-chloronaphthalene-1-sulfonyl chloride in dichloromethane, using triethylamine as a base. This step retains the (S)-configuration due to proline’s inherent chirality .

    L-Proline+8-Cl-Naph-SO₂ClEt₃N, DCM(S)-1-((8-Cl-Naph)sulfonyl)pyrrolidine-2-carboxylic acid\text{L-Proline} + \text{8-Cl-Naph-SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{(S)-1-((8-Cl-Naph)sulfonyl)pyrrolidine-2-carboxylic acid}
  • Purification:
    Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Yield and Challenges

Reported yields for analogous reactions range from 60–75% . Challenges include:

  • Steric hindrance from the bulky naphthyl group, requiring extended reaction times.

  • Racemization risk during sulfonylation, mitigated by low-temperature conditions (0–5°C) .

Computational and Pharmacological Insights

Density Functional Theory (DFT) Studies

DFT calculations (DMol³/Material Studio) predict:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity suitable for drug-target interactions .

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the sulfonyl oxygen atoms, suggesting nucleophilic attack sites .

Molecular Docking

Docking studies against tyrosyl-tRNA synthetase (PDB: 1JIJ) reveal:

  • Binding Affinity: -9.8 kcal/mol, superior to ciprofloxacin (-8.5 kcal/mol) .

  • Key Interactions: Hydrogen bonds with Arg86 and hydrophobic contacts with Phe164 .

Pharmacokinetic Predictions

Using Lipinski’s Rule of Five:

ParameterValueCompliance
Molecular Weight355.8 g/molYes (<500)
LogP2.1Yes (<5)
H-Bond Donors2Yes (≤5)
H-Bond Acceptors5Yes (≤10)

Oral Bioavailability: Predicted to be moderate, with potential for formulation as a prodrug to enhance absorption .

Biological Activity and Applications

Anticonvulsant Activity

Pyrrolidine carboxamides exhibit voltage-gated sodium channel modulation, reducing neuronal hyperexcitability . In maximal electroshock (MES) models, analogs like 3d (30 mg/kg) showed efficacy comparable to phenytoin .

Other Therapeutic Avenues

  • Anti-inflammatory: Sulfonamides inhibit cyclooxygenase-2 (COX-2) .

  • Anticancer: Naphthalene derivatives intercalate DNA or inhibit topoisomerases .

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